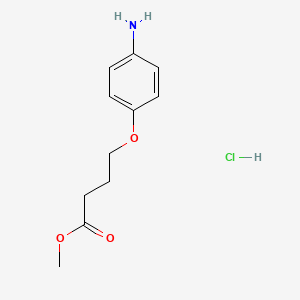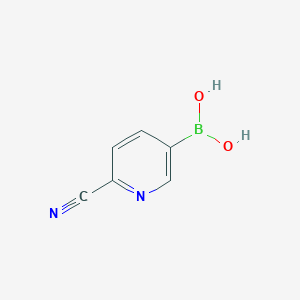
(6-氰基吡啶-3-基)硼酸
描述
(6-Cyanopyridin-3-yl)boronic acid is a boronic acid derivative with the chemical formula C6H5BN2O2. This compound is part of the broader class of pyridinylboronic acids, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The presence of both a cyano group and a boronic acid moiety in its structure makes it a valuable intermediate in the synthesis of various complex molecules.
科学研究应用
(6-Cyanopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of (6-Cyanopyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, (6-Cyanopyridin-3-yl)boronic acid interacts with its target, the palladium catalyst, through two key processes: oxidative addition and transmetalation .
- This process involves the palladium catalyst becoming oxidized through its donation of electrons to form a new Pd–C bond . This process involves the transfer of the (6-Cyanopyridin-3-yl)boronic acid, which acts as a nucleophilic organic group, from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by (6-Cyanopyridin-3-yl)boronic acid, affects the biochemical pathway of carbon–carbon bond formation . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is an inhibitor for cyp3a4 .
Result of Action
The result of the action of (6-Cyanopyridin-3-yl)boronic acid in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of various organic compounds .
Action Environment
The action of (6-Cyanopyridin-3-yl)boronic acid is influenced by environmental factors such as temperature and atmosphere. The compound is typically stored in an inert atmosphere at room temperature . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura coupling reaction .
生化分析
Biochemical Properties
(6-Cyanopyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly as a reagent in Suzuki-Miyaura coupling. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds . The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes and ligands that stabilize the transition state. The nature of these interactions is primarily based on the formation of covalent bonds between the boronic acid group and the catalytic site of the enzyme or protein.
Temporal Effects in Laboratory Settings
The stability and degradation of (6-Cyanopyridin-3-yl)boronic acid in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound is relatively stable at room temperature but may degrade under extreme conditions, such as high temperatures or acidic environments . Over time, the effects of (6-Cyanopyridin-3-yl)boronic acid on cells may diminish as the compound degrades, leading to a reduction in its biochemical activity. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyanopyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. A common method includes the use of a halogenated pyridine derivative, which undergoes metalation with an organometallic reagent such as n-butyllithium, followed by reaction with a boron source like trimethyl borate . The reaction is usually carried out at low temperatures to prevent over-alkylation and ensure high yields.
Industrial Production Methods: Industrial production of pyridinylboronic acids, including (6-Cyanopyridin-3-yl)boronic acid, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
化学反应分析
Types of Reactions: (6-Cyanopyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other coupling reactions like the Chan-Lam coupling, which forms carbon-nitrogen bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Chan-Lam Coupling: Copper catalyst, base (e.g., sodium carbonate), and a solvent like methanol or ethanol.
Major Products: The major products formed from these reactions are typically biaryl compounds or heteroaryl derivatives, which are valuable in pharmaceuticals and materials science .
相似化合物的比较
(6-Chloro-3-pyridinyl)boronic acid: Similar structure but with a chloro group instead of a cyano group.
(6-Aminopyridin-3-yl)boronic acid: Contains an amino group, used in different biological applications.
Uniqueness: (6-Cyanopyridin-3-yl)boronic acid is unique due to the presence of the cyano group, which can enhance its reactivity and provide additional functionalization options compared to its analogs .
属性
IUPAC Name |
(6-cyanopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWBBVDYZMMZOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716544 | |
| Record name | (6-Cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011722-07-8 | |
| Record name | (6-Cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanopyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B1463967.png)
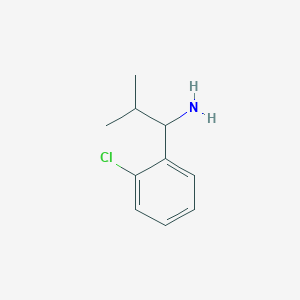
![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B1463969.png)
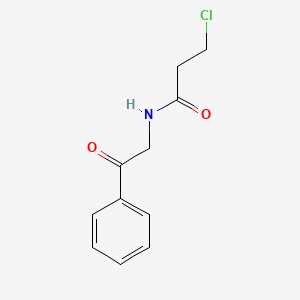
![N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B1463971.png)
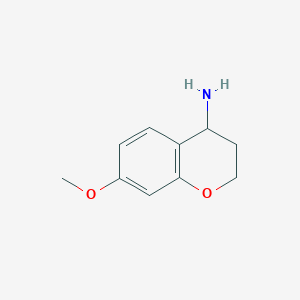
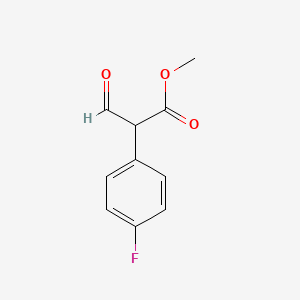
![1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine](/img/structure/B1463977.png)
![1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1463980.png)

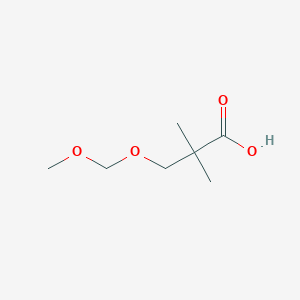
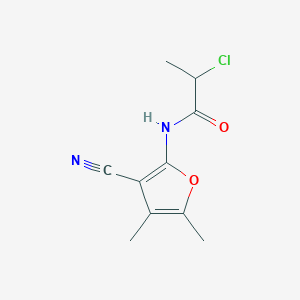
![2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B1463987.png)
